N-allyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide
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Overview
Description
N-allyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide is a synthetic organic compound with the molecular formula C20H16ClN3OS This compound is characterized by its complex structure, which includes an allyl group, a chlorophenyl group, and a pyrimidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide and a suitable nucleophile.
Attachment of the Allyl Group: The allyl group can be attached through an alkylation reaction using an allyl halide and a base.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting a thiol derivative with the chlorophenyl group under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-allyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the pyrimidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents such as halides or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halides, nucleophiles
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced pyrimidine derivatives
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-allyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-allyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-allyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide can be compared with other similar compounds, such as:
N-allyl-4-[(4-bromophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
N-allyl-4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide: Similar structure but with a methylphenyl group instead of a chlorophenyl group.
N-allyl-4-[(4-nitrophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide: Similar structure but with a nitrophenyl group instead of a chlorophenyl group.
Biological Activity
N-allyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide is a synthetic organic compound with potential biological activities. This compound, characterized by its complex structure, has garnered interest in medicinal chemistry due to its possible applications in treating various diseases, including cancer and infections. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H16ClN3OS, with a molar mass of 381.88 g/mol. The compound features an allyl group, a chlorophenyl group, and a pyrimidinecarboxamide moiety, which are essential for its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H16ClN3OS |
Molar Mass | 381.88 g/mol |
CAS Number | 477859-44-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may modulate the activity of various enzymes and receptors, leading to alterations in cellular signaling pathways.
- Enzyme Interaction : The compound has been shown to inhibit certain enzymes that are critical for cellular proliferation and survival.
- Receptor Binding : It may bind to receptors involved in cell growth and apoptosis, influencing cancer cell viability.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines.
Case Study:
A study evaluated the effect of this compound on human cervical cancer cells (HeLa). The results indicated that the compound inhibited cell proliferation with an IC50 value of approximately 5 µM, demonstrating its potential as a lead compound in cancer therapy .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it possesses moderate antibacterial activity against several strains of bacteria.
Table: Antimicrobial Activity Results
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 100 µg/mL |
Salmonella typhi | 75 µg/mL |
Pharmacological Applications
This compound is being explored for various pharmacological applications:
- Cancer Treatment : Its ability to induce apoptosis positions it as a candidate for further development in oncology.
- Infection Control : The antimicrobial properties suggest potential use in treating bacterial infections.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2-phenyl-N-prop-2-enylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c1-2-12-22-19(25)17-13-23-18(14-6-4-3-5-7-14)24-20(17)26-16-10-8-15(21)9-11-16/h2-11,13H,1,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCDJVKDMFPXMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CN=C(N=C1SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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